N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine
Description
N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine is a synthetic small molecule derived from the amino acid L-valine. Its structure integrates a piperidine ring substituted at the 1-position with a phenylsulfonyl group and at the 4-position with a carbonyl-L-valine moiety. This design combines features of sulfonamide-based drug scaffolds and amino acid derivatives, which are often explored for their bioactivity .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-8-10-19(11-9-13)25(23,24)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,18,20)(H,21,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPALVGDASHJIDW-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic Acid
Step 1: Sulfonylation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid undergoes N-sulfonylation using phenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 85–90% conversion.
Mechanistic Insights
- TEA deprotonates the piperidine nitrogen, enhancing nucleophilicity.
- Phenylsulfonyl chloride reacts via a two-step mechanism: initial sulfonate ester formation, followed by displacement of chloride.
Challenges
- Competing O-sulfonylation of the carboxylic acid is mitigated by using stoichiometric TEA (2.0 equiv) to maintain basic conditions favoring N-sulfonylation.
Step 2: Carboxylic Acid Activation
The sulfonylated intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing DCM (2 hours, 70°C). Excess SOCl₂ is removed under reduced pressure, yielding 1-(phenylsulfonyl)piperidine-4-carbonyl chloride as a pale yellow solid.
Amide Bond Formation with L-Valine
Schotten-Baumann Conditions
L-Valine is dissolved in a biphasic system of tetrahydrofuran (THF) and aqueous sodium bicarbonate (NaHCO₃, pH 8–9). The acyl chloride in THF is added dropwise at 0°C, and the mixture is stirred vigorously for 4 hours. Acidic workup (1M HCl) precipitates the crude product, which is purified via recrystallization from ethanol/water (1:1).
Key Advantages
- Aqueous base maintains L-valine’s α-amine in a deprotonated, nucleophilic state.
- Biphasic conditions minimize hydrolysis of the acyl chloride.
Yield and Purity
Alternative Coupling Strategies
- Carbodiimide-Mediated Coupling : 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, L-valine methyl ester, EDCl, and HOBt in DMF (24 hours, room temperature). Post-coupling saponification with LiOH yields the free carboxylic acid.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (d, J = 6.8 Hz, 6H, Val-CH(CH₃)₂), 1.85–2.10 (m, 4H, piperidine-CH₂), 3.45 (t, J = 5.6 Hz, 2H, piperidine-NCH₂), 4.25 (quintet, J = 7.2 Hz, 1H, Val-αH), 7.60–7.85 (m, 5H, Ar-H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 19.8 (Val-CH(CH₃)₂), 28.4 (piperidine-CH₂), 58.9 (Val-αC), 172.1 (amide-CO), 176.5 (COOH).
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS (m/z) : [M+H]⁺ = 397.2 (calculated: 397.1).
- Fragmentation pattern: Loss of H₂O (m/z 379.1) and CO₂ (m/z 353.1).
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 68–72 | >95 | No protection required, rapid | Acyl chloride sensitivity to hydrolysis |
| EDCl/HOBt Coupling | 65–70 | 90–93 | Mild conditions, avoids SOCl₂ | Extra steps for ester protection |
Industrial-Scale Considerations and Process Optimization
Solvent Selection
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates sulfonylation kinetics by 30%.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The biological activity of N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine is primarily attributed to its ability to modulate enzyme activities and receptor functions. Studies indicate that this compound can effectively bind to specific proteins, influencing cellular signaling pathways, which may lead to therapeutic benefits in various diseases, including cancer and neurodegenerative disorders .
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to interact with enzymes involved in critical metabolic pathways, potentially altering their activity and contributing to therapeutic effects.
- Receptor Interaction : Its structural components allow it to bind effectively to receptors, influencing downstream signaling cascades that are crucial for cellular function.
Pharmaceutical Applications
This compound holds promise as a lead compound in drug development. Its unique structure may enable the design of novel therapeutics targeting specific enzymes or receptors implicated in disease processes.
Potential Therapeutic Areas:
- Cancer Treatment : Given its ability to modulate protein functions, this compound may be investigated for its potential to inhibit tumor growth or metastasis.
- Neurodegenerative Diseases : The modulation of cellular signaling pathways suggests possible applications in conditions like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Research on this compound has demonstrated its capacity to significantly influence protein functions. For instance, studies have shown that this compound can alter the activity of specific kinases involved in cancer progression, suggesting a mechanism through which it may exert anti-cancer effects .
Further investigations are required to elucidate the precise mechanisms by which this compound exerts its biological effects and to explore its full therapeutic potential across various disease models.
Mechanism of Action
The mechanism of action of N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the valine moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
The phenylsulfonyl derivative exhibits balanced lipophilicity (LogP ~2.8), favoring moderate membrane permeability. In contrast, brominated analogs display higher LogP values, which may improve tissue penetration but reduce aqueous solubility .
Biological Activity
N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring, a phenylsulfonyl group, and an L-valine moiety. Its molecular formula is with a molecular weight of approximately 368.46 g/mol. The structure is significant for its ability to interact with various biological targets, which is crucial for its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The compound's piperidine ring and phenylsulfonyl group facilitate binding to target sites, leading to modulation of enzyme activity and cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : By binding to certain receptors, it may alter receptor function, influencing neurotransmission and other physiological processes.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related piperidine derivatives have shown:
- Cytotoxicity : Compounds have demonstrated IC50 values in the nanomolar range against tumor cells, indicating strong anticancer potential.
- Mechanisms of Induction : Apoptosis induction and generation of reactive oxygen species (ROS) are common mechanisms through which these compounds exert their effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Piperidine Ring | Essential for binding | Variations in ring size can affect affinity |
| Phenylsulfonyl Group | Enhances potency | Critical for enzyme interaction |
| L-Valine Moiety | Influences selectivity | Modifications can alter pharmacokinetics |
The combination of these structural features contributes to the compound's unique pharmacological profile.
Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Antitumor Activity Study : A study demonstrated that related compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
- Pharmacokinetic Evaluation : Research has shown favorable pharmacokinetic properties for compounds in this class, including good metabolic stability and bioavailability, which are essential for therapeutic applications .
- Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Q & A
Q. What are the recommended synthetic routes for N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine, and how are intermediates characterized?
The compound can be synthesized via multi-step protocols involving sulfonylation of piperidine derivatives, followed by coupling with L-valine. Key intermediates, such as 1-(phenylsulfonyl)piperidine-4-carboxylic acid, should be characterized using:
- Melting point analysis (e.g., 140–142°C for analogous compounds) .
- Spectroscopy :
- ¹H/¹³C NMR to confirm alkyl/aryl proton and carbon environments .
- IR spectroscopy to validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
- Elemental analysis to verify purity (>95%) .
Q. How does the L-valine moiety influence the compound’s role in peptide synthesis?
The L-valine residue serves as a chiral building block for peptide elongation. Its free amine can be protected (e.g., with 4-nitrophenyl carbonate) to prevent undesired side reactions during solid-phase synthesis . The phenylsulfonyl group on piperidine enhances solubility in organic solvents, facilitating coupling reactions .
Q. What analytical methods are critical for verifying the compound’s structural integrity?
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z).
- Chiral HPLC to ensure enantiomeric purity of the L-valine moiety .
- X-ray crystallography (where possible) to resolve ambiguities in stereochemistry, as demonstrated for related piperidine-carboxamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic inhibition data for sulfonamide-containing piperidine derivatives?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or enzyme isoforms. For example:
- Carbonic anhydrase inhibition : Optimize assay buffers (e.g., Tris-HCl at pH 7.4) and validate isoform specificity using recombinant enzymes .
- Data normalization : Compare IC₅₀ values against positive controls (e.g., acetazolamide) and account for nonspecific binding using kinetic assays .
Q. What strategies improve the yield of this compound in large-scale synthesis?
- Stepwise optimization :
- Use DCC/HOBt coupling for amide bond formation (yield ~75–80%) .
- Replace volatile solvents (e.g., DCM) with DMF to enhance reaction homogeneity .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. How does the phenylsulfonyl group impact the compound’s bioavailability and target selectivity?
The sulfonamide group:
- Enhances metabolic stability by resisting cytochrome P450 oxidation .
- Promotes hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase Zn²⁺ center) .
- LogP modulation : Increases hydrophilicity (experimental LogP ~1.5–2.0), improving solubility in physiological buffers .
Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Glide) to model interactions with enzymes like carbonic anhydrase .
- MD simulations (GROMACS, AMBER) to assess binding stability over 100-ns trajectories .
- Pharmacophore mapping to identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting points reported for similar sulfonamide-piperidine derivatives?
Variations may stem from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., acetone vs. ethanol) and compare DSC thermograms .
- Impurity profiles : Use HPLC-MS to detect trace byproducts (e.g., desulfonated analogs) .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound?
Q. How can researchers optimize LC-MS parameters for quantifying this compound in biological matrices?
- Column : C18 (2.1 × 50 mm, 1.7 µm particles).
- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
- Ionization : ESI+ at 3.5 kV; monitor m/z [M+H]⁺ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
